molecular formula C8H17NO B3379026 2-(Propan-2-yl)-1,4-oxazepane CAS No. 1508439-86-8

2-(Propan-2-yl)-1,4-oxazepane

Cat. No.: B3379026
CAS No.: 1508439-86-8
M. Wt: 143.23
InChI Key: JPYYBLAUULIEFR-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-1,4-oxazepane is an organic compound belonging to the oxazepane family, characterized by a seven-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminoethanol with a suitable ketone, such as acetone, under acidic or basic conditions to form the oxazepane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-(Propan-2-yl)-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with different functional groups.

    Reduction: Reduction reactions can convert oxazepane into more saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazepane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane ketones or aldehydes, while substitution can introduce alkyl or acyl groups onto the ring.

Scientific Research Applications

2-(Propan-2-yl)-1,4-oxazepane has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a scaffold for drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the development of polymers and other materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Propan-2-yl)-1,4-oxazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    1,4-Oxazepane: Lacks the isopropyl group, making it less sterically hindered.

    2-(Methyl)-1,4-oxazepane: Has a smaller substituent, which can affect its reactivity and interactions.

    2-(Ethyl)-1,4-oxazepane: Slightly larger than the methyl analog, offering different steric and electronic properties.

Uniqueness: 2-(Propan-2-yl)-1,4-oxazepane is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

2-propan-2-yl-1,4-oxazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)8-6-9-4-3-5-10-8/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYYBLAUULIEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508439-86-8
Record name 2-(propan-2-yl)-1,4-oxazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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